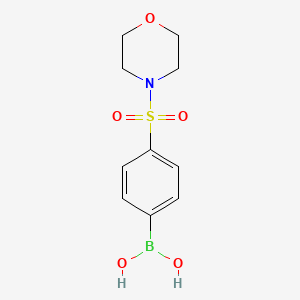

4-(Morpholinosulfonyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRALDPVXKGEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657280 | |

| Record name | [4-(Morpholine-4-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-68-8 | |

| Record name | [4-(Morpholine-4-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Morpholin-4-ylsulphonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the properties of 4-(Morpholinosulfonyl)phenylboronic acid

An In-depth Technical Guide to 4-(Morpholinosulfonyl)phenylboronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block for researchers and development professionals in organic synthesis and medicinal chemistry. We will explore its fundamental properties, synthesis, reactivity, and critical applications, with a focus on the causal relationships that drive its utility in modern drug discovery.

Introduction: A Versatile Building Block

This compound is a bifunctional organic compound featuring both a boronic acid group and a morpholinosulfonyl moiety. This unique combination makes it an invaluable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. The boronic acid functional group serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura coupling reaction[1].

The morpholinosulfonyl group, on the other hand, imparts specific physicochemical properties to the molecule and its derivatives. As a polar, hydrogen bond-accepting sulfonamide, it can enhance aqueous solubility, modulate pharmacokinetic profiles, and provide specific interaction points with biological targets. This dual functionality has positioned this compound as a sought-after intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs)[2][3][4].

Physicochemical and Structural Properties

The physical and chemical characteristics of a reagent are paramount to its effective use in synthesis. The properties of this compound are summarized below.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 486422-68-8 | [5][6] |

| Molecular Formula | C₁₀H₁₄BNO₅S | [5][6] |

| Molecular Weight | 271.10 g/mol | [5][6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 134-136 °C | [6] |

| Hazard Statement | Irritant | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [7] |

Chemical Structure

The structure consists of a central phenyl ring substituted at the 1-position with a boronic acid group [-B(OH)₂] and at the 4-position with a morpholinosulfonyl group [-SO₂N(CH₂CH₂)₂O].

Caption: 2D Structure of this compound.

Solubility and Stability Profile

While specific solubility data for this compound is not extensively published, general trends for phenylboronic acids suggest good solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and low solubility in non-polar hydrocarbon solvents[8][9]. The presence of the polar morpholinosulfonyl group is expected to enhance its solubility in more polar media compared to unsubstituted phenylboronic acid.

Causality in Stability: Boronic acids are susceptible to oxidative degradation, which can be a significant issue in biological contexts or under harsh reaction conditions[10]. They can also undergo dehydration to form cyclic trimeric anhydrides known as boroxines, an equilibrium that can complicate characterization and reactivity[11]. For this reason, boronic acids are often converted to more stable derivatives, such as pinacol esters, for long-term storage and certain applications[12][13][14]. Storing the compound under an inert atmosphere at reduced temperatures is recommended to minimize degradation[7].

Synthesis and Purification

The synthesis of arylboronic acids often proceeds via borylation of an organometallic intermediate. A common and effective laboratory-scale synthesis for this compound involves a halogen-metal exchange followed by quenching with a boron electrophile.

Representative Synthetic Protocol

This protocol is based on established methodologies for the synthesis of substituted phenylboronic acids[15][16].

Step 1: Preparation of the Aryl Bromide Precursor The synthesis begins with a suitable starting material, such as 4-bromobenzenesulfonyl chloride, which is reacted with morpholine in the presence of a base (e.g., triethylamine) to form N-(4-bromophenyl)sulfonylmorpholine.

Step 2: Borylation via Lithium-Halogen Exchange

-

Dissolve the N-(4-bromophenyl)sulfonylmorpholine intermediate in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the reactivity of the organolithium reagent and prevent side reactions.

-

Slowly add a solution of n-butyllithium (n-BuLi) to perform the lithium-halogen exchange, generating the corresponding aryllithium species in situ.

-

After stirring for a short period to ensure complete formation of the aryllithium, add an electrophilic boron source, most commonly triisopropyl borate [B(O-iPr)₃]. The borate traps the nucleophilic aryllithium.

-

Allow the reaction to slowly warm to room temperature.

Step 3: Hydrolysis and Work-up

-

Quench the reaction by adding an acidic aqueous solution (e.g., dilute HCl). The acid hydrolyzes the boronate ester intermediate to the desired boronic acid.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the product from the aqueous phase.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.

Step 4: Purification The crude this compound is typically purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Core Applications

The utility of this reagent is dominated by the reactivity of its boronic acid group, primarily in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This is the most prominent application for this compound. The reaction creates a new carbon-carbon bond by coupling the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base[1][17].

Mechanism and Rationale: The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The boronic acid's role is critical during the transmetalation step, where the organic group (the morpholinosulfonylphenyl moiety) is transferred from the boron atom to the palladium center. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of boronic acids into drug candidates has become a validated strategy in medicinal chemistry, with several FDA-approved drugs containing this moiety[3][4].

-

As a Bioisostere: The boronic acid group can act as a bioisostere for other functional groups, such as carboxylic acids, forming reversible covalent bonds with target proteins, particularly serine proteases[16].

-

Modulation of Properties: The morpholinosulfonyl group is a "scaffold-hopping" element used by medicinal chemists to improve drug-like properties. It is metabolically stable and can increase polarity and solubility, which are critical for favorable pharmacokinetics.

-

Synthetic Handle: In drug development, this reagent serves as a reliable building block to introduce the morpholinosulfonylphenyl scaffold into a larger molecule. This allows for the systematic exploration of structure-activity relationships (SAR) by coupling it with various halide-containing fragments[18]. For example, its pinacol ester derivative has been used to create ROS-responsive nanoparticles for targeted drug delivery in treating periodontitis[19].

Conclusion

This compound is a high-value reagent whose properties are a direct result of its unique bifunctional structure. Its boronic acid group provides a reliable handle for sophisticated carbon-carbon bond formation via Suzuki-Miyaura coupling, while the morpholinosulfonyl moiety offers a means to fine-tune the physicochemical and pharmacological properties of the final products. For researchers in organic synthesis and drug discovery, a thorough understanding of its properties, handling, and reactivity is essential for leveraging its full potential in the creation of novel chemical entities.

References

-

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid. PubChem, National Center for Biotechnology Information. [Link]

-

4-(Morpholinomethyl)phenylboronic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Center for Biotechnology Information. [Link]

-

Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]

-

Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. National Center for Biotechnology Information. [Link]

-

Request A Quote. ChemUniverse. [Link]

-

4-(Methylcarbamoyl)phenylboronic acid. Chem-Impex International. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Design and discovery of boronic acid drugs. PubMed. [Link]

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. National Center for Biotechnology Information. [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]

-

Stimuli-Responsive Multifunctional Phenylboronic Acid Polymers Via Multicomponent Reactions: From Synthesis to Application. PubMed. [Link]

-

Solubility of investigated compounds in water. ResearchGate. [Link]

-

(Top) The equilibriums involved when mixing phenylboronic acid 1 with... ResearchGate. [Link]

-

Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 6. 486422-68-8 this compound AKSci X0861 [aksci.com]

- 7. 486422-68-8|this compound|BLD Pharm [bldpharm.de]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound pinacol ester | [frontierspecialtychemicals.com]

- 13. scbt.com [scbt.com]

- 14. scbt.com [scbt.com]

- 15. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 19. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-(Morpholinosulfonyl)phenylboronic acid

An In-depth Technical Guide to 4-(Morpholinosulfonyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 486422-68-8), a versatile organoboron compound. It details the molecule's core physicochemical and spectroscopic properties, chemical reactivity, and primary applications, particularly its role as a key building block in modern synthetic chemistry. With a focus on its utility in Suzuki-Miyaura cross-coupling reactions, this document offers insights for researchers, chemists, and drug development professionals. The guide includes a summary of handling and safety protocols, a representative synthetic workflow, and a detailed experimental protocol for its application in catalysis, aiming to serve as an essential resource for its effective use in a laboratory setting.

Introduction

This compound is a specialized aromatic boronic acid derivative. It belongs to a class of compounds that have become indispensable in organic synthesis over the past few decades. The structure integrates three key functional moieties: a phenyl ring, a boronic acid group (-B(OH)₂), and a morpholinosulfonyl group. This unique combination confers specific reactivity and solubility properties, making it a valuable reagent for constructing complex molecular architectures.

The primary significance of phenylboronic acids lies in their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] These reactions form carbon-carbon bonds with exceptional efficiency and functional group tolerance, a cornerstone of modern medicinal chemistry and materials science. The morpholinosulfonyl substituent on the phenyl ring modifies the electronic properties of the molecule and can influence its solubility, stability, and interaction with biological targets in downstream applications. This guide serves to elucidate the core attributes of this compound for advanced research and development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a reagent are fundamental to its application. The properties of this compound are summarized below.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 486422-68-8 | [3][4][5] |

| Molecular Formula | C₁₀H₁₄BNO₅S | [3][4] |

| Molecular Weight | 271.10 g/mol | [3][4][5] |

| Appearance | White to off-white solid (typical for this class) | |

| Melting Point | High melting point expected; >270 °C (by analogy) | [6] |

| Solubility | Generally soluble in polar organic solvents (DMF, DMSO, Ethanol); low solubility in water. | [7][8] |

| Hazard Classification | Irritant | [4] |

Spectroscopic Profile

Spectroscopic analysis is critical for structure verification and purity assessment. While specific spectra for this exact compound are proprietary to vendors, the expected characteristics can be inferred from its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring (typically in the 7-8 ppm range), as well as signals for the two sets of methylene protons on the morpholine ring (typically in the 3-4 ppm range). The two protons of the boronic acid group (-OH) may appear as a broad singlet.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals corresponding to the aromatic carbons and the carbons of the morpholine ring. The carbon atom directly bonded to the boron atom will have a characteristic chemical shift.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include O-H stretching from the boronic acid group, S=O stretching from the sulfonyl group, and C=C stretching from the aromatic ring.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound (271.10 g/mol ).[3][4]

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the boronic acid functional group. Boronic acids are Lewis acids, but their most significant role in organic chemistry is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organohalide or triflate. This compound serves as the organoboron component, transferring the morpholinosulfonylphenyl group to the reaction partner.

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The primary application of this compound is as a structural motif and building block in the synthesis of novel organic compounds.

-

Medicinal Chemistry: Arylboronic acids are foundational in drug discovery for creating libraries of complex molecules.[9][10] The morpholinosulfonylphenyl scaffold introduced by this reagent can be found in various biologically active compounds, where the sulfonyl and morpholino groups can act as hydrogen bond acceptors or improve pharmacokinetic properties.

-

Organic Synthesis: It is used to synthesize biaryl compounds, which are common structures in pharmaceuticals, agrochemicals, and functional materials.[11]

-

Materials Science: While less common, boronic acid derivatives can be incorporated into polymers or other materials to create sensors or stimuli-responsive systems, as the boronic acid moiety can reversibly bind to diols.[12]

Synthesis and Preparation

This compound is typically prepared through a borylation reaction. A common strategy involves the palladium-catalyzed coupling of an appropriately substituted aryl halide (e.g., 4-bromophenylsulfonylmorpholine) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[10] This is often followed by deprotection of the resulting boronate ester to yield the final boronic acid.

Caption: A general workflow for the synthesis of arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, general-purpose protocol for using this compound in a Suzuki-Miyaura coupling reaction.

Objective: To couple this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

-

Setup: To a flame-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Handling, Storage, and Safety

Adherence to safety protocols is paramount when handling any chemical reagent.

-

Hazard Identification: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[4][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[14][15]

-

Handling: Avoid creating dust.[15] Wash hands thoroughly after handling.[13] In case of contact with eyes, rinse cautiously with water for several minutes.[13] If inhaled, move to fresh air.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] For long-term stability, storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended.[5] Boronic acids can be susceptible to dehydration to form boroxines.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility, primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular frameworks essential for drug discovery and materials science. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is crucial for its successful application in the laboratory. As the demand for novel and sophisticated organic molecules continues to grow, the importance of specialized reagents like this one will undoubtedly increase.

References

-

PubChem. (n.d.). (4-(Thiomorpholinosulfonyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). This compound pinacol ester. Retrieved from [Link]

-

Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides.... Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid.... Retrieved from [Link]

-

Semantic Scholar. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling.... Retrieved from [Link]

-

National Institutes of Health. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug.... Retrieved from [Link]

-

PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

-

ResearchGate. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity.... Retrieved from [Link]

-

PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity.... Retrieved from [Link]

-

Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Retrieved from [Link]

-

PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry.... National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound(486422-68-8) 1H NMR spectrum [chemicalbook.com]

- 4. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 5. 486422-68-8|this compound|BLD Pharm [bldpharm.de]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-(Neopentyloxysulfonyl)phenylboronic Acid | CAS 957060-74-1 | Cayman Chemical | Biomol.com [biomol.com]

- 8. d-nb.info [d-nb.info]

- 9. mdpi.com [mdpi.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.fi [fishersci.fi]

- 15. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to 4-(Morpholinosulfonyl)phenylboronic Acid: Structure, Bonding, and Application

Executive Summary

4-(Morpholinosulfonyl)phenylboronic acid is a multifunctional chemical entity of significant interest to the fields of organic synthesis and medicinal chemistry. As a member of the arylboronic acid family, its primary utility is realized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation[1]. The molecule's unique structure, incorporating a reactive boronic acid, a stable sulfonamide linker, and a pharmacokinetically favorable morpholine ring, makes it a versatile building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs)[2]. This guide provides a detailed analysis of its molecular structure, bonding characteristics, reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough understanding of a reagent's structure and intrinsic properties is fundamental to its effective application. This compound is comprised of four key functional groups whose synergistic effects dictate its overall chemical behavior.

Structural Analysis

The molecule consists of:

-

A Phenyl Ring: A central aromatic scaffold providing a rigid framework.

-

A Boronic Acid Group [-B(OH)₂]: The primary reactive site, attached to the phenyl ring at the para-position relative to the sulfonyl group. This moiety is an electrophilic Lewis acid.

-

A Sulfonyl Group [-SO₂-]: An electron-withdrawing group that modulates the reactivity of the phenyl ring and the attached boronic acid.

-

A Morpholine Ring: A saturated heterocycle linked to the sulfonyl group, forming a sulfonamide. The morpholine moiety is frequently incorporated into drug candidates to enhance desirable pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall biological profile[3][4][5][6].

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 486422-68-8 | [7][8] |

| Molecular Formula | C₁₀H₁₄BNO₅S | [7] |

| Molecular Weight | 271.10 g/mol | [7] |

| Physical Form | Solid | [8] |

| Melting Point | 134-136 °C | [8] |

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra should be acquired for each batch, the expected profile is as follows:

-

¹H NMR: Signals corresponding to the aromatic protons on the phenyl ring (typically two doublets in the 7-8 ppm region), and distinct signals for the methylene protons of the morpholine ring (typically in the 3-4 ppm region). The acidic protons of the boronic acid group may appear as a broad singlet or may not be observed depending on the solvent and concentration.

-

¹³C NMR: Resonances for the aromatic carbons, with the carbon atom bonded to the boron atom often being difficult to detect due to quadrupolar relaxation[9]. Signals for the morpholine carbons will also be present.

-

¹¹B NMR: A valuable tool for studying boronic acids, this technique can distinguish between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate species formed in the presence of bases or diols[10].

-

IR Spectroscopy: Characteristic peaks for O-H stretching (boronic acid), S=O stretching (sulfonyl), and C-N and C-O stretching (morpholine).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity[11].

Bonding, Reactivity, and Mechanistic Considerations

The utility of this compound is rooted in the unique bonding and reactivity of its boronic acid moiety.

The Boronic Acid Moiety and Boroxine Equilibrium

The boronic acid group is a Lewis acid due to the empty p-orbital on the boron atom. This feature governs its reactivity. In the solid state or under anhydrous conditions, arylboronic acids can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine[12][13][14]. This equilibrium is important to consider, as the formation of boroxine can affect stoichiometry in reactions. However, the process is typically reversible in the presence of water[12][14].

Caption: Reversible equilibrium between boronic acid monomer and its cyclic trimer, boroxine.

Role in Suzuki-Miyaura Cross-Coupling

The premier application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds[1]. The reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. The generally accepted catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) species.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Development

Beyond its role as a synthetic intermediate, the boronic acid functional group is itself a valuable pharmacophore, capable of forming reversible covalent bonds with biological targets[15].

Covalent Inhibition Mechanism

The electron-deficient boron atom is electrophilic and can be attacked by nucleophilic residues in an enzyme's active site, such as the hydroxyl group of a serine or threonine[15][16][17]. This forms a stable, yet reversible, tetrahedral boronate adduct, leading to enzyme inhibition[18][19]. This mechanism is central to the action of several FDA-approved drugs, including the proteasome inhibitor bortezomib[15][18]. The morpholinosulfonylphenyl scaffold can be used to position the boronic acid "warhead" within a target's active site to achieve potent and selective inhibition.

Caption: Reversible covalent inhibition of a serine residue by a boronic acid.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Objective: To synthesize a biaryl compound via the coupling of an aryl bromide with this compound.

Materials:

-

Aryl Bromide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[20]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)[20]

-

Degassed Solvent (e.g., Dioxane/Water, DMF, or Toluene)[20][21]

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and base (2.5 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen[20].

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours)[20].

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of boronic acids.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Argon) to prevent decomposition[22]. Refrigeration (2-8°C) is recommended[22].

-

Handling: Boronic acids are irritants and should be handled by qualified personnel using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[7]. Avoid inhalation of dust and contact with skin and eyes.

-

Stability: While many arylboronic acids are relatively stable, some classes can be prone to decomposition via protodeboronation (cleavage of the C-B bond) or oxidation[13]. To mitigate instability, especially for more sensitive boronic acids, they can be converted to more stable derivatives like pinacol esters or MIDA boronates for storage and slow-release applications[23][24][25].

Conclusion

This compound is a powerful and versatile reagent for synthetic and medicinal chemists. Its well-defined structure combines a highly tunable reactive center with a pharmacologically beneficial moiety. A comprehensive understanding of its bonding, reactivity, and careful application of established protocols, such as the Suzuki-Miyaura coupling, enables the efficient construction of novel molecular architectures. As the demand for sophisticated small molecules in drug discovery continues, the strategic use of such well-designed building blocks will remain a critical component of innovation.

References

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

-

Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Taylor & Francis Online. [Link]

-

Guerrieri, J., Taylor, L. S., & Mauer, L. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Kumar, A., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 430, 01037. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

-

Silva, A. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid. PubChem. [Link]

-

Krajnc, A., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 706225. [Link]

-

Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv. [Link]

-

Marinaro, W. A., & Stella, V. J. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a. ResearchGate. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1968-1971. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480-6481. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. [Link]

-

He, J., et al. (2020). Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery, 15(1), 101-114. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. [Link]

-

Boyle, R. C., et al. (2015). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Chemical Science, 6(2), 1279-1283. [Link]

-

Supplementary Material. The Royal Society of Chemistry. [Link]

-

Wang, B., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(20), 5129-5134. [Link]

-

4-(Morpholinomethyl)phenylboronic acid. PubChem. [Link]

-

Photophysical properties of arylboronic acids–KGM. ResearchGate. [Link]

-

Yabroff, D. L., & Branch, G. E. K. (1933). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 55(4), 1663-1665. [Link]

-

Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Hopax. [Link]

-

Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]

-

This compound. VEGPHARM. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

-

Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Hopax. [Link]

-

Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. RSC Publishing. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 8. 486422-68-8 this compound AKSci X0861 [aksci.com]

- 9. rsc.org [rsc.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. This compound(486422-68-8) 1H NMR spectrum [chemicalbook.com]

- 12. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. mdpi.com [mdpi.com]

- 19. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. 486422-68-8|this compound|BLD Pharm [bldpharm.de]

- 23. This compound pinacol ester | [frontierspecialtychemicals.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-(Morpholinosulfonyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-(Morpholinosulfonyl)phenylboronic acid, a versatile building block in contemporary drug discovery and development. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuanced aspects of its solubility in various solvent systems and its stability under diverse environmental conditions. By integrating theoretical principles with actionable experimental protocols, this guide serves as an essential resource for optimizing the handling, formulation, and application of this important reagent. We will explore the fundamental degradation pathways of arylboronic acids and present systematic methodologies for robust solubility and stability assessment, ensuring scientific integrity and reproducibility in research and development settings.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS RN: 486422-68-8; Molecular Formula: C₁₀H₁₄BNO₅S; Molecular Weight: 271.10 g/mol ) has emerged as a compound of interest in medicinal chemistry.[1] Its utility is primarily derived from the dual functionality of the boronic acid moiety, a key participant in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and the morpholinosulfonyl group, which can influence physicochemical properties such as solubility and metabolic stability.[2] The boronic acid group is also known for its ability to form reversible covalent bonds with diols, a characteristic exploited in the design of sensors and targeted drug delivery systems.[3]

Given its application in the synthesis of complex molecules, a thorough understanding of the solubility and stability of this compound is paramount for its effective and reliable use. This guide will provide a detailed exploration of these two critical attributes.

Solubility Profile: From Theoretical Considerations to Practical Determination

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its biopharmaceutical properties and its amenability to various chemical transformations.[4] For this compound, its solubility is governed by the interplay between the polar morpholinosulfonyl and boronic acid groups and the hydrophobic phenyl ring.

Qualitative Solubility Predictions

While specific experimental data for this compound is not extensively published, we can infer its likely solubility characteristics based on the behavior of analogous compounds like phenylboronic acid and other sulfonated aromatics.[5][6][7][8][9]

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | pH-dependent; likely low to moderate | The boronic acid moiety has a pKa around 9, influencing solubility in aqueous media. The morpholinosulfonyl group may enhance aqueous solubility compared to unsubstituted phenylboronic acid.[10] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at solvating polar functional groups through dipole-dipole interactions. |

| Polar Protic Solvents | Methanol, Ethanol | Moderate to High | The hydroxyl groups of these solvents can hydrogen bond with the oxygen and nitrogen atoms of the morpholinosulfonyl group and the boronic acid. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Ethers can act as hydrogen bond acceptors, interacting with the boronic acid hydroxyls. |

| Nonpolar Solvents | Hexanes, Toluene | Low to Very Low | The overall polarity of the molecule is too high for significant solubility in nonpolar media. |

Experimental Determination of Solubility

Accurate solubility determination requires empirical testing. Two common methods are the kinetic and thermodynamic solubility assays.[4][11]

This high-throughput method is useful for early-stage discovery to quickly assess compound solubility.[1][12][13] It measures the solubility of a compound that has been first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.

Experimental Workflow for Kinetic Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard."[14][15][16] It involves equilibrating an excess of the solid compound in the solvent of interest over an extended period.

Experimental Protocol for Thermodynamic Solubility Assay

-

Preparation: Accurately weigh approximately 1-2 mg of this compound into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4, methanol, THF) to the vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the supernatant.

-

Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method.

Stability Profile: Understanding and Mitigating Degradation

The stability of boronic acids is a critical consideration, as degradation can lead to loss of reactivity and the formation of impurities.[17] The primary degradation pathways for arylboronic acids are oxidation, protodeboronation, and the formation of cyclic anhydrides (boroxines).[18]

Key Degradation Pathways

Degradation Pathways of Arylboronic Acids

-

Oxidative Degradation: The carbon-boron bond is susceptible to cleavage by oxidizing agents, including atmospheric oxygen, leading to the formation of the corresponding phenol.[17] This is often a significant degradation pathway under ambient storage conditions.

-

Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[2][18][19] This process can be influenced by pH and temperature.

-

Boroxine Formation: Boronic acids can undergo intermolecular dehydration, particularly upon heating in the solid state or in non-aqueous solvents, to form cyclic trimers known as boroxines.[20] This is a reversible process in the presence of water.

Forced Degradation Studies

Forced degradation (or stress testing) is employed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[21][22]

Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Protodeboronation |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Protodeboronation |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation to the corresponding phenol |

| Thermal Degradation | Solid sample at 80°C for 1 week | Boroxine formation, potential decomposition |

| Photostability | Expose solid or solution to light (ICH Q1B guidelines) | Potential for photolytic cleavage |

Accelerated Stability Testing

Accelerated stability studies are used to predict the shelf-life of a compound under normal storage conditions.[23][24][25][26][27]

Experimental Workflow for Accelerated Stability Study

Analytical Methodologies

A robust analytical method is essential for the accurate quantification of this compound in both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique.[28][29][30]

Key Considerations for HPLC Method Development:

-

Column Selection: A C18 column is a good starting point. To minimize on-column hydrolysis of the boronic acid, columns with low silanol activity are recommended.[29]

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape, is typically effective.

-

Detection: The aromatic ring in the molecule allows for sensitive detection by UV spectrophotometry, likely in the range of 220-280 nm.

Conclusion and Recommendations

This compound is a valuable reagent whose utility is maximized through a clear understanding of its physicochemical properties. While specific published data on its solubility and stability are scarce, this guide provides a framework for its characterization based on the known behavior of arylboronic acids and established analytical and experimental protocols.

Key Recommendations for Handling and Storage:

-

Storage: To minimize oxidative and hydrolytic degradation, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light.

-

Solvent Selection: For reactions, polar aprotic solvents like DMF and THF are likely to provide good solubility. For aqueous reactions, the pH should be carefully considered to optimize solubility and minimize degradation.

-

Analytical Monitoring: It is crucial to monitor the purity of the material by HPLC, especially after prolonged storage or before use in sensitive applications, to ensure the absence of significant levels of degradation products.

By following the principles and protocols outlined in this guide, researchers can confidently and effectively utilize this compound in their drug discovery and development endeavors.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Sikorski, A., & Wityk, P. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4816–4825.

- Mikulčić, V., & Runje, M. (2014). Accelerated Stability Assessment Program in API development.

- Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

- Anonymous. (2025). In-vitro Thermodynamic Solubility. protocols.io.

- Sikorski, A., & Wityk, P. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4816-4825.

- Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Sikorski, A., & Wityk, P. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4816-4825.

- Sikorski, A., & Wityk, P. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4816–4825.

- World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.

- Singh, S., & Kumar, V. (2021). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms.

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Scube, A., et al. (2022). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceutics, 14(1), 123.

- Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- Zhang, Y., et al. (2016). Sulfonate-modified phenylboronic acid-rich nanoparticles as a novel mucoadhesive drug delivery system for vaginal administration of protein therapeutics: improved stability, mucin-dependent release and effective intravaginal placement. International Journal of Nanomedicine, 11, 5927–5941.

- Zhou, L., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-31.

- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Battula, S., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2465-2475.

- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.

-

STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

- Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.

-

Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282-1294.

- Rawat, A., & Yadav, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039.

- Hübner, C., et al. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. International Journal of Molecular Sciences, 23(18), 10476.

- Wang, S., et al. (2014). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins.

- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282–1294.

- Li, Z., et al. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science, 12(28), 9639–9644.

- Phenylboronic acid-polymers for biomedical applications. (2018). Current medicinal chemistry, 25(33), 4057–4075.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

- Yildiz, E. (2017). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES.

- Leszczyński, P., et al. (2020). Solubility of investigated compounds in water. Phenylboronic acid...

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Leszczyński, P., et al. (2017).

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. evotec.com [evotec.com]

- 16. researchgate.net [researchgate.net]

- 17. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. open.metu.edu.tr [open.metu.edu.tr]

- 21. Forced Degradation Studies - STEMart [ste-mart.com]

- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 23. researchgate.net [researchgate.net]

- 24. qlaboratories.com [qlaboratories.com]

- 25. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 26. arborpharmchem.com [arborpharmchem.com]

- 27. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 28. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 29. researchgate.net [researchgate.net]

- 30. waters.com [waters.com]

An In-depth Technical Guide to 4-(Morpholinosulfonyl)phenylboronic Acid: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

4-(Morpholinosulfonyl)phenylboronic acid is a synthetic organoboron compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its strategic importance lies in the unique combination of a phenylboronic acid moiety and a morpholinosulfonyl group. The phenylboronic acid component serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura coupling reactions, a cornerstone of modern pharmaceutical synthesis.[1][2][3] The morpholine ring is a well-established pharmacophore in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability.[4][5][6][7] The sulfonyl linker provides a robust and chemically stable connection between these two key functional groups. This guide provides an in-depth exploration of the synthesis, chemical properties, and potential applications of this compound, offering insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 486422-68-8 | [8][9][10][11][12] |

| Molecular Formula | C10H14BNO5S | [9][10][11] |

| Molecular Weight | 271.10 g/mol | [9][10][11] |

| Physical Form | Solid | [8] |

| Melting Point | 134-136°C | [8] |

The Genesis of a Versatile Building Block: A Likely Synthetic Pathway

While a seminal publication detailing the initial discovery of this compound is not readily apparent in the scientific literature, its synthesis can be reliably inferred from established methodologies for preparing substituted phenylboronic acids. A logical and practical synthetic route would commence with a commercially available substituted benzene derivative, such as 4-bromobenzenesulfonyl chloride.

The rationale for this synthetic approach is grounded in the principles of retrosynthetic analysis, where the target molecule is deconstructed into readily available starting materials. The key transformations involve the formation of the sulfonamide bond and the introduction of the boronic acid group.

Experimental Protocol: A Plausible Synthesis

Step 1: Synthesis of 4-bromo-N-morpholinobenzenesulfonamide

In this initial step, the sulfonyl chloride is reacted with morpholine to form a stable sulfonamide.

-

Reaction: 4-bromobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF).

-

To this solution, an excess of morpholine is added, which acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield the desired 4-bromo-N-morpholinobenzenesulfonamide.

Step 2: Borylation to Yield this compound

The crucial carbon-boron bond is formed in this step, converting the aryl bromide into the corresponding boronic acid. A common and effective method is through a lithium-halogen exchange followed by quenching with a borate ester.[13]

-

Reaction: The 4-bromo-N-morpholinobenzenesulfonamide is dissolved in a dry, aprotic solvent like THF and cooled to a low temperature, typically -78°C, under an inert atmosphere (e.g., argon or nitrogen).

-

A strong organolithium base, such as n-butyllithium, is added dropwise to effect the lithium-halogen exchange.

-

After a short stirring period at low temperature, a trialkyl borate, most commonly triisopropyl borate, is added to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature, after which it is quenched by the addition of an aqueous acid, such as hydrochloric acid, to hydrolyze the borate ester and yield the final product, this compound.

-

The product can then be extracted, purified by recrystallization or column chromatography, and characterized by standard analytical techniques (NMR, MS, etc.).

The "Why": Causality Behind the Molecular Design

The deliberate combination of the morpholine, sulfonyl, and phenylboronic acid moieties in a single molecule is a strategic design choice driven by the demands of modern drug discovery.

-

The Morpholine Moiety: A Pharmacokinetic Enhancer: The inclusion of a morpholine ring is a common tactic in medicinal chemistry to improve the drug-like properties of a molecule.[5][6][7] Its polarity can enhance aqueous solubility, which is often a challenge for complex organic molecules. Furthermore, the morpholine ring can improve metabolic stability by blocking potential sites of metabolism and can also contribute to favorable interactions with biological targets.

-

The Phenylboronic Acid Group: A Versatile Synthetic Handle and a Targeting Moiety: The phenylboronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, allowing for the efficient construction of biaryl structures that are prevalent in many approved drugs.[1][2][3] Beyond its synthetic utility, the boronic acid functional group has the unique ability to form reversible covalent bonds with cis-diols. This property is exploited in the design of drug delivery systems that can target glycoproteins, which are often overexpressed on the surface of cancer cells.[14][15][16] The electron-withdrawing nature of the sulfonyl group is expected to lower the pKa of the boronic acid, enhancing its ability to bind to diols at physiological pH.

Applications in Drug Discovery and Beyond

The primary application of this compound is as a versatile building block for the synthesis of more complex molecules with potential therapeutic activity. Its utility spans several areas of research:

-

Scaffold for Novel Kinase Inhibitors: The biaryl structures readily accessible through Suzuki coupling with this reagent are common motifs in kinase inhibitors, a major class of anticancer drugs. The morpholine group can be positioned to interact with the solvent-exposed regions of the kinase active site, potentially improving potency and selectivity.

-

Targeted Drug Delivery Systems: The boronic acid's affinity for cis-diols makes it an attractive component for drug delivery systems designed to target cancer cells, which often have a high expression of sialic acid-containing glycoproteins on their surface.[14][15][16] Nanoparticles or other drug carriers can be functionalized with this molecule to enhance their localization to tumor tissues.

-

Boronate Affinity Chromatography: While not a direct therapeutic application, related sulfonamide- and sulfonyl-phenylboronic acids have been synthesized and immobilized on solid supports for use in boronate affinity chromatography.[13] This technique is used for the selective separation and purification of cis-diol-containing biomolecules like catechols, nucleosides, and glycoproteins. The lower pKa of these electron-deficient boronic acids allows for efficient binding at or near physiological pH.

Conclusion: A Building Block with a Bright Future

This compound represents a confluence of key concepts in modern medicinal chemistry. It combines a pharmacokinetically favorable moiety with a synthetically versatile and potentially target-oriented functional group. While its own discovery may be unassuming, its value as a tool for constructing novel and potentially life-saving therapeutics is significant. As the demand for more sophisticated and targeted drugs continues to grow, the utility of well-designed building blocks like this compound is poised to expand, making it a compound of considerable interest to the drug discovery community.

References

-

Berdonces M, et al. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. 2020. Available from: [Link]

-

Talele TT. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. 2019. Available from: [Link]

-

Li Y, et al. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. 2008. Available from: [Link]

-

Allschoolabs. 4-N-Morpholinylsulfonylphenylboronic acid - 98%, high purity , CAS No.486422-68-8. Available from: [Link]

-

ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Available from: [Link]

-

Singh R, et al. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. 2020. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

Tzanetou E, et al. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. 2019. Available from: [Link]

-

Silva, et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. 2020. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Li, et al. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PMC. 2017. Available from: [Link]

-

Chem-Space. Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. Available from: [Link]

-

St-Gelais, et al. Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed. 2025. Available from: [Link]

-

Biomaterials Science. Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. 2025. Available from: [Link]

-

Chem-Space. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Available from: [Link]

-

St-Gelais, et al. Phenylboronic acid in targeted cancer therapy and diagnosis. PMC. 2025. Available from: [Link]

-

ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 486422-68-8 this compound AKSci X0861 [aksci.com]

- 9. a2bchem.com [a2bchem.com]

- 10. 486422-68-8|this compound|BLD Pharm [bldpharm.de]

- 11. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 12. Buy Online - 4-N-Morpholinylsulfonylphenylboronic acid - 98%, high purity , CAS No.486422-68-8 - We Deliver Worldwide [allschoolabs.com]

- 13. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 16. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 4-(Morpholinosulfonyl)phenylboronic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Convergent Potential

In the landscape of modern medicinal chemistry and chemical biology, the strategic design of molecular scaffolds that offer both functional reactivity and desirable pharmacological properties is paramount. 4-(Morpholinosulfonyl)phenylboronic acid emerges as a compound of significant interest, embodying a convergence of three key structural motifs: a reactive boronic acid, a privileged morpholine ring, and a stable sulfonamide linker. While direct and extensive research on this specific molecule is nascent, a comprehensive analysis of its constituent parts provides a robust framework for predicting its utility and charting a course for future investigation.

This technical guide will serve as an in-depth exploration of the potential research avenues for this compound. By dissecting the established roles of its chemical functionalities, we will illuminate promising applications in enzyme inhibition, kinase modulator scaffolding, and as a versatile building block for the synthesis of novel bioactive compounds. This document is intended to be a foundational resource, providing not only the scientific rationale for proposed research but also actionable experimental workflows to empower researchers in their quest for new therapeutic agents and chemical probes.

Section 1: Physicochemical and Inferred Pharmacological Profile

The unique combination of the boronic acid, morpholine, and sulfonamide groups in this compound dictates its chemical behavior and potential biological interactions. While experimental data for this specific compound is limited to basic identifiers, we can infer a profile based on the well-documented properties of its components.